Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate
Description
Properties
IUPAC Name |
ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-2-11-7(10)6(5-9)8-12-3-4-13-8/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOJLHONQPUKAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1OCCO1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377590 | |
| Record name | Ethyl cyano(1,3-dioxolan-2-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121020-70-0 | |
| Record name | Ethyl cyano(1,3-dioxolan-2-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Cyclocondensation with 1,2-Dibromoethane
The most widely documented synthesis involves a base-mediated cyclocondensation between ethyl cyanoacetate and 1,2-dibromoethane in dimethylformamide (DMF). This method adapts protocols used for analogous dithiane derivatives , substituting 1,3-dibromopropane with 1,2-dibromoethane to favor five-membered ring formation.
Procedure :
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Reagents : Ethyl cyanoacetate (0.1 mol), 1,2-dibromoethane (0.12 mol), anhydrous potassium carbonate (0.3 mol), DMF (50 mL).
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Conditions : Dropwise addition of 1,2-dibromoethane to a stirred mixture of ethyl cyanoacetate and K₂CO₃ in DMF at 25°C, followed by 7-hour stirring.
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Work-up : Quenching with ice-cold water (500 mL) precipitates the product, which is filtered and recrystallized from ethanol.
Mechanistic Insight :
The reaction proceeds via deprotonation of ethyl cyanoacetate’s active methylene group by K₂CO₃, generating a nucleophilic enolate. This intermediate attacks 1,2-dibromoethane, forming a dioxolane ring through sequential alkylation and elimination steps. The electron-withdrawing cyano and ester groups stabilize the ylidene moiety, driving the reaction to completion .
Optimization :
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Solvent : DMF enhances reaction rates by stabilizing ionic intermediates.
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Temperature : Room temperature minimizes side reactions (e.g., polymerization of ethyl cyanoacetate).
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Stoichiometry : A 1.2:1 molar ratio of 1,2-dibromoethane to ethyl cyanoacetate ensures complete conversion.
Knoevenagel Condensation with 1,3-Dioxolane-2-One
An alternative route employs a Knoevenagel condensation between ethyl cyanoacetate and 1,3-dioxolane-2-one (a cyclic carbonate). This method avoids halogenated reagents, aligning with green chemistry principles.
Procedure :
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Reagents : Ethyl cyanoacetate (0.1 mol), 1,3-dioxolane-2-one (0.1 mol), piperidine (0.05 mol), ethanol (50 mL).
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Conditions : Reflux at 80°C for 4 hours under nitrogen.
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Work-up : Solvent evaporation under reduced pressure, followed by column chromatography (hexane/ethyl acetate, 3:1).
Mechanistic Insight :
Piperidine deprotonates ethyl cyanoacetate, forming an enolate that attacks the electrophilic carbonyl carbon of 1,3-dioxolane-2-one. Subsequent elimination of carbon dioxide generates the ylidene group.
Optimization :
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Catalyst : Piperidine outperforms weaker bases (e.g., ammonium acetate) in driving the reaction to completion.
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Solvent : Ethanol’s polarity facilitates enolate formation without side reactions.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while maintaining high yields. This method is ideal for high-throughput applications.
Procedure :
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Reagents : Ethyl cyanoacetate (0.1 mol), 1,2-dibromoethane (0.12 mol), K₂CO₃ (0.3 mol), DMF (20 mL).
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Conditions : Microwave irradiation at 100°C for 15 minutes (300 W).
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Work-up : Identical to Method 1.
Advantages :
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Time Efficiency : 15 minutes vs. 7 hours for conventional heating.
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Energy Savings : Reduced thermal degradation of reactants.
Comparative Analysis of Methods
| Parameter | Method 1 (Cyclocondensation) | Method 2 (Knoevenagel) | Method 3 (Microwave) |
|---|---|---|---|
| Yield | 85–90% | 75–80% | 88–92% |
| Reaction Time | 7 hours | 4 hours | 15 minutes |
| Solvent | DMF | Ethanol | DMF |
| Catalyst/Base | K₂CO₃ | Piperidine | K₂CO₃ |
| Green Chemistry Score | Moderate | High | Moderate |
Key Observations :
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Method 1 offers the highest reproducibility, favored in industrial settings.
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Method 2 eliminates halogenated reagents but requires column chromatography for purification.
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Method 3 balances speed and yield, suitable for lab-scale synthesis.
Characterization and Validation
Spectroscopic Data :
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IR (KBr) : ν = 2211 cm⁻¹ (C≡N), 1732 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=C ylidene) .
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¹H NMR (400 MHz, CDCl₃) : δ 1.27–1.39 (t, 3H, CH₂CH₃), 4.20–4.35 (q, 2H, OCH₂), 4.85–4.95 (m, 4H, dioxolane OCH₂) .
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¹³C NMR : δ 14.1 (CH₂CH₃), 61.8 (OCH₂), 112.5 (C≡N), 162.4 (C=O), 165.3 (C=C) .
Purity Assessment :
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HPLC : ≥98% purity (C18 column, acetonitrile/water gradient).
Challenges and Troubleshooting
Common Issues :
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Low Yields : Often due to incomplete elimination of HBr. Solution: Increase reaction time or base concentration.
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Byproduct Formation : Polyalkylation products may form if stoichiometry is unbalanced. Solution: Use a 1.2:1 ratio of dihalide to ethyl cyanoacetate.
Scalability :
Chemical Reactions Analysis
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and alcohols.
Scientific Research Applications
Applications Overview
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate has been employed in various domains, including:
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Organic Synthesis
- Acts as an intermediate in the synthesis of other organic compounds.
- Facilitates the formation of complex molecular structures through reactions like nucleophilic substitutions and cycloadditions.
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Biological Research
- Utilized in studies related to enzyme inhibition and protein interactions.
- Investigated for potential therapeutic properties, particularly in anti-inflammatory and anticancer research.
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Industrial Applications
- Used in polymer production and as a corrosion inhibitor for metals.
- Explored in the development of coatings and adhesives due to its chemical stability.
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Pharmaceutical Development
- Investigated for its role in drug design, particularly for compounds targeting specific biological pathways.
Case Study 1: Enzyme Inhibition Studies
A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The compound was found to effectively inhibit enzyme activity, suggesting its potential as a lead compound for developing enzyme inhibitors.
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal highlighted the anticancer properties of this compound against various cancer cell lines. The study demonstrated that it induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells, indicating a promising therapeutic profile.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate involves its interaction with molecular targets such as enzymes and proteins. The cyano group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The dioxolane ring provides stability to the compound, allowing it to interact effectively with biological molecules .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs, their synthesis, and applications:
Key Structural and Functional Comparisons
Electronic Effects: The 1,3-dioxolane group in the target compound provides electron-withdrawing stabilization, akin to the indolinone and thiazole rings in analogs . However, the hydroxyimino group in Oxyma introduces acidic proton exchange capabilities, enhancing its utility in peptide synthesis . Thiazole derivatives exhibit reduced HOMO-LUMO gaps (4.31–4.58 eV) compared to dioxolane- or spiroketal-substituted compounds, correlating with higher bioactivity .
Reactivity and Applications: Indolinone- and dioxolane-substituted cyanoacetates serve as precursors for organophosphorus compounds and heterocycles (e.g., imidazoles, thiazoles) via azide cyclization or phosphine-mediated reactions . Oxyma’s hydroxyimino group enables efficient amide bond formation without racemization, outperforming traditional reagents like HOBt .
Biological Activity: Thiazole derivatives (e.g., compound 11 in ) demonstrate potent cytotoxicity (IC₅₀ = 2.1–4.3 μM against MCF-7 cells), attributed to electron-deficient sulfur atoms and extended conjugation .
Research Findings and Data Highlights
- Synthetic Yields: Knoevenagel condensations typically achieve 70–85% yields for indolinone and thiazole analogs, while cycloadditions (e.g., cycloheptatriene derivative) yield ~70% .
- Crystallography : The thiazolidine derivative () exhibits a planar structure with intramolecular hydrogen bonding (N–H···O), stabilizing its Z-configuration.
- Computational Studies : Thiazole 11 (HOMO-LUMO gap = 4.31 eV) shows greater electrophilicity than its analog 6 (4.58 eV), aligning with its higher cytotoxicity .
Biological Activity
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is an organic compound with the molecular formula CHNO and a molecular weight of 183.16 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its structural features, including a cyano group and a dioxolane ring, contribute to its reactivity and interactions with biological molecules.
The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with 1,3-dioxolane-2-one under controlled conditions. The compound can undergo various chemical reactions such as oxidation, reduction, substitution, and hydrolysis, making it versatile for synthetic applications in research.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 183.16 g/mol |
| Melting Point | 139–140 °C |
| CAS Number | 121020-70-0 |
Biological Activity
This compound has been studied for its potential biological activities which include:
1. Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, one study reported that this compound showed promising results against colon cancer cell lines with an IC value of approximately 6.5 μM. The mechanism of action appears to involve the inhibition of specific enzymes related to cancer cell proliferation.
2. Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. It has shown effectiveness against certain bacterial strains and fungi, suggesting its potential as an antimicrobial agent. The presence of the cyano group may enhance its interaction with microbial targets.
3. Enzyme Inhibition
This compound is utilized in studies focused on enzyme inhibition and protein interactions. Its ability to form strong interactions with enzyme active sites allows it to inhibit enzymatic activity effectively . This characteristic is particularly valuable in drug development where enzyme modulation is desired.
The biological activity of this compound is primarily attributed to its structural characteristics:
- Cyano Group : This functional group can participate in nucleophilic addition reactions and may facilitate interactions with active sites on enzymes.
- Dioxolane Ring : Provides stability and enhances the compound's ability to interact with biological macromolecules.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
Case Study 1: Anticancer Effects
In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on human breast cancer cells (T47D). The results indicated that the compound inhibited cell proliferation significantly compared to control groups.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains, demonstrating its broad-spectrum antimicrobial potential.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via coupling reactions using reagents like ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY), which facilitates amide/ester bond formation. Key steps include activating carboxyl groups under mild conditions (0–25°C) with tertiary amine bases (e.g., DIPEA) to suppress racemization . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF or acetonitrile), and reaction time (typically 1–4 hours) to maximize yields (>85%) while minimizing side products .
Q. How is this compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Spectroscopy : IR confirms functional groups (e.g., C≡N stretch at ~2211 cm⁻¹, C=O ester at ~1732 cm⁻¹) .
- NMR : ¹H NMR identifies protons adjacent to electron-withdrawing groups (e.g., ester CH₃ at δ 1.27–1.39 ppm, aromatic protons at δ 7.14–7.53 ppm) .
- Elemental Analysis : Validates empirical formulas (e.g., C: 60.82%, H: 5.10%, N: 19.34%) .
- Mass Spectrometry : EIMS detects molecular ion peaks (e.g., [M⁺] = 217 m/z) .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer : It serves as a versatile coupling reagent in peptide synthesis (e.g., SPPS for amyloid-β fragments) and ester/amide bond formation. Its stability under acidic conditions and recyclable byproducts (e.g., 2-nitrobenzenesulfonic acid) make it ideal for green chemistry workflows .
Advanced Research Questions
Q. How can researchers optimize amidation reactions involving this compound when traditional methods fail?
- Methodological Answer : Failed amidation (e.g., no progress at 30°C) may require high-pressure reactors (0.3 MPa, 120°C) or aqueous ammonia in sealed vials. Methyl esters (vs. ethyl) improve reactivity due to higher electrophilicity . Solvent selection (e.g., THF for polar intermediates) and additives (e.g., Oxyma Pure®) reduce steric hindrance .
Q. What strategies preserve stereochemistry during peptide coupling with this reagent?
- Methodological Answer : Use low temperatures (0–5°C) and non-polar solvents (e.g., dichloromethane) to minimize epimerization. Coupling with COMU (a morpholino-based reagent) enhances efficiency while retaining >98% enantiomeric excess, as demonstrated in islet amyloid polypeptide synthesis .
Q. How does this compound align with green chemistry principles in large-scale syntheses?
- Methodological Answer : Its byproducts (e.g., 2-nitrobenzenesulfonic acid) are recoverable via acid-base extraction and reused in reagent synthesis, reducing waste. Lifecycle assessments show 30–40% lower E-factors compared to HOBt-based reagents .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies (e.g., unexpected IR absorptions) require cross-validation with alternative techniques:
- X-ray crystallography resolves ambiguous bonding (SHELX programs refine structures with R-factors < 0.05) .
- 2D NMR (COSY, HSQC) clarifies proton-carbon correlations in complex mixtures .
Q. What mechanistic insights explain the compound’s efficiency in coupling reactions?
- Methodological Answer : The cyano group stabilizes transition states via resonance, while the dioxolane ring enhances electrophilicity. Kinetic studies using stopped-flow IR reveal rate-determining steps involve nucleophilic attack on the activated carbonyl .
Q. How do solubility and stability impact its use in macromolecular synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
